molecular formula BO- B1237554 Oxidoborate(1-)

Oxidoborate(1-)

Cat. No.: B1237554
M. Wt: 26.81 g/mol
InChI Key: QDUNNVFNOBEOOX-UHFFFAOYSA-N
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Description

Oxidoborate(1-), formally recognized by IUPAC as an oxygen-containing borate anion, comprises sp²-hybridized triangular {BO₃} or sp³-hybridized tetrahedral {BO₄} units . These units condense via corner-sharing oxygen atoms to form larger clusters or frameworks, often templated by metal cations or organic ligands . The structural diversity arises from variations in boron-oxygen connectivity, leading to distinct framework-building blocks (FBBs). For example, the pentaborate(1-) anion [B₅O₆(OH)₄]⁻ features a 5:(4Δ+T) FBB, where four triangular (Δ) and one tetrahedral (T) units share oxygen vertices . Oxidoborate(1-) complexes are synthesized under mild aqueous conditions, with applications spanning catalysis, photoluminescence, and ferroelectric materials .

Properties

Molecular Formula

BO-

Molecular Weight

26.81 g/mol

IUPAC Name

oxoboranide

InChI

InChI=1S/BO/c1-2/q-1

InChI Key

QDUNNVFNOBEOOX-UHFFFAOYSA-N

SMILES

[B-]=O

Canonical SMILES

[B-]=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Oxidoborate Compounds

Table 1: Key Structural Parameters of Oxidoborate Anions

Oxidoborate Anion FBB Descriptor Coordination Geometry Example Compound Reference
Pentaborate(1⁻) 5:(4Δ+T) 1D chains or 2D layers [Ga(en)₂{B₅O₈(OH)₂}]ₙ·nH₂O (22)
Hexaborate(2⁻) 6:(3Δ+3T) 3D frameworks [Cd(pn){B₆O₇(OH)₆}]ₙ·nH₂O (4)
Tetradecaborate(4⁻) 14:[{7:(5Δ+2T)}₂] Giant ring structures [pyH]₂[Cd(py)₂{B₁₄O₂₀(OH)₆}] (6)
Icosaborate(12⁻) 20:{4:(2Δ+2T)+Δ}₄ Multi-metallic clusters H₆[Cu₄O{B₂₀O₃₂(OH)₈}]·25H₂O (20)
  • Pentaborate(1⁻) vs. Hexaborate(2⁻): Pentaborate(1⁻) forms 1D chains via {B₅O₈(OH)₂}³⁻ units coordinating to metals like Ga(III) or In(III), while hexaborate(2⁻) creates 3D frameworks through {B₆O₇(OH)₆}²⁻ ligands .
  • Coordination Flexibility: Hexaborate(2⁻) exhibits fac-geometry coordination in Co(II) complexes (e.g., [Co{B₆O₇(OH)₆}₂]²⁻), whereas pentaborate(1⁻) adopts monodentate or bridging modes .

Thermal Stability and Decomposition Pathways

Table 2: Thermal Decomposition Stages of Selected Oxidoborates

Compound Decomposition Stages (Temperature Range) Residual Product Reference
[Zn(en){B₆O₇(OH)₆}]ₙ·2nH₂O (44) 1. Loss of H₂O (100–180°C)
2. Condensation (180–320°C)
3. Ligand oxidation (320–470°C)
ZnB₆O₁₀
[H₃O]₄[Cu₇(NH₃)₂(H₂O)₄{B₂₄O₃₉(OH)₁₂}]·13H₂O (13) 1. Loss of H₂O/NH₃ (70–160°C)
2. Condensation (160–300°C)
Cu₇B₂₄O₅₁
[Cd(dab)₀.₅(dab’)₀.₅{B₅O₇(OH)₃}]ₙ (1) Single-step decomposition (200–500°C) CdO·B₂O₃
  • Comparative Analysis: Larger oxidoborate clusters (e.g., tetradecaborate(4⁻)) exhibit multi-stage decomposition due to interstitial H₂O loss and ligand oxidation, while smaller anions like pentaborate(1⁻) decompose in fewer steps .

Optical and Magnetic Properties

Table 3: Photoluminescence and Magnetic Data

Compound Band Gap (eV) Luminescence (λₑₓ/λₑₘ) Lifetime (ns) Magnetic Behavior Reference
[Cd(pn){B₆O₇(OH)₆}]ₙ·nH₂O (4) 4.2 360/444 nm N/A Diamagnetic (d¹⁰ Cd²⁺)
[Ga(teta){B₅O₈(OH)₂}]ₙ·nH₂O (23) 5.1 352/446 nm N/A Diamagnetic (d¹⁰ Ga³⁺)
[Ni(en)₃]ₙ[Hen]ₙ[B₉O₁₃(OH)₄]ₙ·nH₂O N/A N/A N/A Ferroelectric (Pₛ = 52 nCcm⁻²)
H₆[Cu₄O{B₂₀O₃₂(OH)₈}]·25H₂O (20) N/A N/A N/A Antiferromagnetic (µₑff < spin-only)
  • Luminescence Trends: d¹⁰ metal complexes (Cd²⁺, Zn²⁺) exhibit intense blue luminescence attributed to oxidoborate frameworks, while Ga³⁺/In³⁺ derivatives show temperature-dependent quenching .
  • Ferroelectricity: Ni(II)-oxidoborates demonstrate spontaneous polarization (Pₛ ≈ 52 nCcm⁻²), surpassing organic ferroelectrics like β-quinol-methanol (Pₛ = 6 nCcm⁻²) .

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